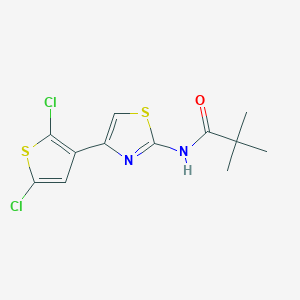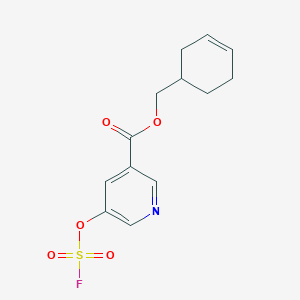
Cyclohex-3-en-1-ylmethyl 5-fluorosulfonyloxypyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohex-3-en-1-ylmethyl 5-fluorosulfonyloxypyridine-3-carboxylate, also known as CPOP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPOP is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating cellular signaling pathways. By inhibiting PTPs, CPOP has been shown to modulate various cellular processes, making it a promising tool for studying the underlying mechanisms of various diseases.
Mechanism of Action
Cyclohex-3-en-1-ylmethyl 5-fluorosulfonyloxypyridine-3-carboxylate works by selectively inhibiting the activity of PTPs, which are enzymes that play a crucial role in regulating cellular signaling pathways. PTPs are involved in the dephosphorylation of various signaling molecules, including proteins and lipids. By inhibiting PTPs, this compound can modulate the activity of various signaling pathways, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of various PTPs, leading to changes in cellular signaling pathways. In vivo studies have shown that this compound can modulate various cellular processes, including proliferation, differentiation, and apoptosis. Additionally, this compound has been shown to have anti-inflammatory properties, making it a promising tool for studying the underlying mechanisms of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using Cyclohex-3-en-1-ylmethyl 5-fluorosulfonyloxypyridine-3-carboxylate in lab experiments is its selectivity for PTPs. By selectively inhibiting PTPs, this compound can modulate various signaling pathways without affecting other cellular processes. Additionally, this compound is relatively easy to synthesize and has a long shelf life, making it a convenient tool for researchers.
However, there are also limitations to using this compound in lab experiments. One of the primary limitations is its potential toxicity. In high concentrations, this compound can be toxic to cells, making it difficult to use in certain experiments. Additionally, this compound's selectivity for PTPs can also be a limitation, as it may not be useful for studying cellular processes that are not regulated by PTPs.
Future Directions
There are several future directions for research on Cyclohex-3-en-1-ylmethyl 5-fluorosulfonyloxypyridine-3-carboxylate. One potential area of research is the development of more selective PTP inhibitors. While this compound is selective for PTPs, it may also inhibit other enzymes, leading to off-target effects. Developing more selective PTP inhibitors could help to overcome this limitation.
Another potential area of research is the use of this compound in drug discovery. By modulating various cellular processes, this compound could be used as a starting point for developing new drugs for the treatment of various diseases. Additionally, this compound could be used to study the mechanisms of action of existing drugs, leading to the development of more effective treatments.
Conclusion:
This compound, or this compound, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of PTPs, making it a promising tool for studying the underlying mechanisms of various diseases. While there are limitations to using this compound in lab experiments, its selectivity for PTPs and ease of synthesis make it a convenient tool for researchers. With continued research, this compound could be used to develop new drugs for the treatment of various diseases and to study the mechanisms of action of existing drugs.
Synthesis Methods
Cyclohex-3-en-1-ylmethyl 5-fluorosulfonyloxypyridine-3-carboxylate can be synthesized using a multi-step reaction sequence that involves the use of various reagents and catalysts. The synthesis begins with the reaction of cyclohex-3-en-1-ylmethanol with 5-fluorosulfonyloxypyridine-3-carboxylic acid, which results in the formation of the this compound precursor. This precursor is then treated with trifluoroacetic anhydride and triethylamine to yield the final product, this compound.
Scientific Research Applications
Cyclohex-3-en-1-ylmethyl 5-fluorosulfonyloxypyridine-3-carboxylate has been extensively studied for its potential applications in scientific research. One of the primary uses of this compound is as a tool for studying the role of PTPs in various cellular processes. By inhibiting PTPs, this compound can modulate various signaling pathways, allowing researchers to study the underlying mechanisms of diseases such as cancer, diabetes, and autoimmune disorders.
properties
IUPAC Name |
cyclohex-3-en-1-ylmethyl 5-fluorosulfonyloxypyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO5S/c14-21(17,18)20-12-6-11(7-15-8-12)13(16)19-9-10-4-2-1-3-5-10/h1-2,6-8,10H,3-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDHCEFKCKEDHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)COC(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2812919.png)
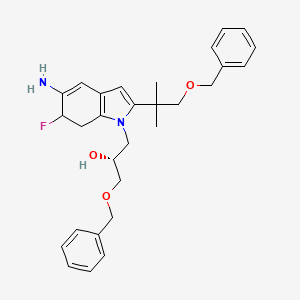

![2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2812926.png)
![(E)-4-[(2-Bromopyridine-4-carbonyl)amino]but-2-enoic acid](/img/structure/B2812927.png)
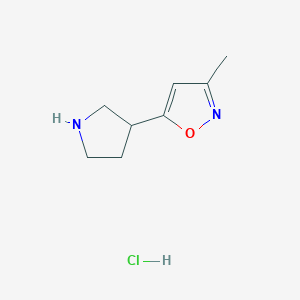
![[4-(1-Ethyl-5-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine;methanol](/img/no-structure.png)

![N-(4-acetylphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2812934.png)
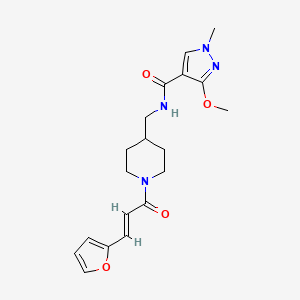
![N-(furan-2-ylmethyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2812937.png)
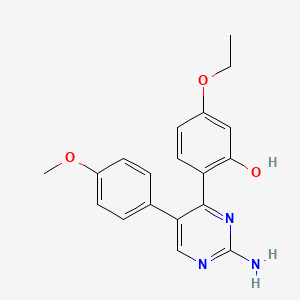
![2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2812939.png)
